

Amifostine Trihydrate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Amifostine Trihydrate

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An In-depth Technical Guide on the Core Chemical Structure and Properties of Amifostine Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifostine trihydrate, a synthetic aminothiol derivative, is a broad-spectrum cytoprotective agent.[1][2] It is the trihydrate form of the phosphorylated aminothiol compound S-2-(3-aminopropylamino)ethyl phosphorothioate.[3][4] Initially developed as a radioprotective agent, its clinical applications have expanded to mitigate the toxic side effects of certain chemotherapeutic agents, particularly DNA-binding agents like cisplatin and cyclophosphamide, and to reduce radiation-induced xerostomia in patients undergoing radiotherapy for head and neck cancer.[5][6][7] Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active, free thiol metabolite, WR-1065.[3][8] This active form is responsible for its cytoprotective effects, which are attributed to several mechanisms, including the scavenging of free radicals, hydrogen donation to repair damaged DNA, and induction of cellular hypoxia.[7][8] The selective protection of normal tissues is a key feature of amifostine, believed to be due to higher alkaline phosphatase activity and a more favorable pH environment in normal tissues compared to tumors.[7]

Chemical Structure and Properties

Amifostine trihydrate is a white crystalline powder that is freely soluble in water.^[8] Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical Identifiers and Properties of **Amifostine Trihydrate**

Property	Value	Reference
IUPAC Name	2-(3-aminopropylamino)ethylsulfany lphosphonic acid;trihydrate	[9]
Synonyms	Ethiofos trihydrate, WR-2721 trihydrate	[5]
CAS Number	112901-68-5	[1][10]
Molecular Formula	C5H21N2O6PS	[1][10]
Molecular Weight	268.27 g/mol	[1][10]
SMILES String	C(CN)CNCCSP(=O) (O)O.O.O.O	[9][11]
Melting Point	160–161°C	[1]
Solubility	Freely soluble in water. Soluble in PBS (pH 7.2) at 5 mg/mL. Insoluble in DMSO and Ethanol.	[8][12][13]
pKa	pKa1 <2.0; pKa2: 4.2; pKa3: 9.0; pKa4: 11.7 (for the trihydrate form)	[8]

Signaling Pathways

The cytoprotective effects of amifostine, mediated by its active metabolite WR-1065, involve the modulation of key cellular signaling pathways. Two of the most prominent pathways are the p53 and the Hypoxia-Inducible Factor-1 α (HIF-1 α) pathways.

p53 Signaling Pathway

WR-1065 has been shown to activate the p53 tumor suppressor protein.[5] This activation is not mediated by direct DNA damage but rather through alternative stress signaling, potentially involving the c-Jun N-terminal kinase (JNK).[1] Activation of p53 leads to the induction of downstream target genes like the cyclin-dependent kinase inhibitor p21, resulting in a G1/S cell cycle arrest.[5] This cell cycle arrest allows more time for DNA repair before replication, thus contributing to the cytoprotective effect in normal cells.[14]

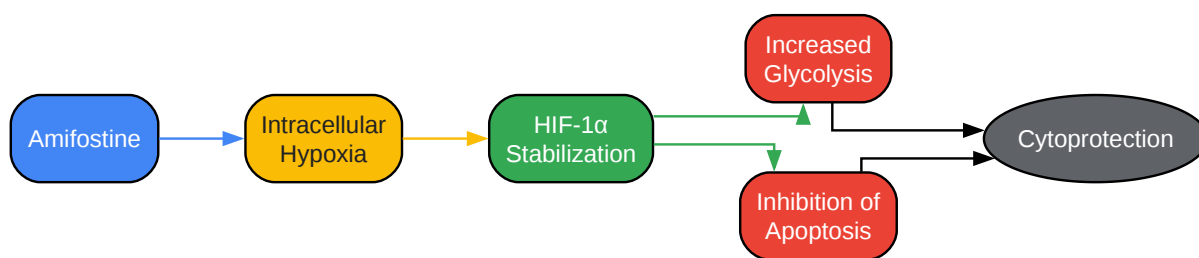


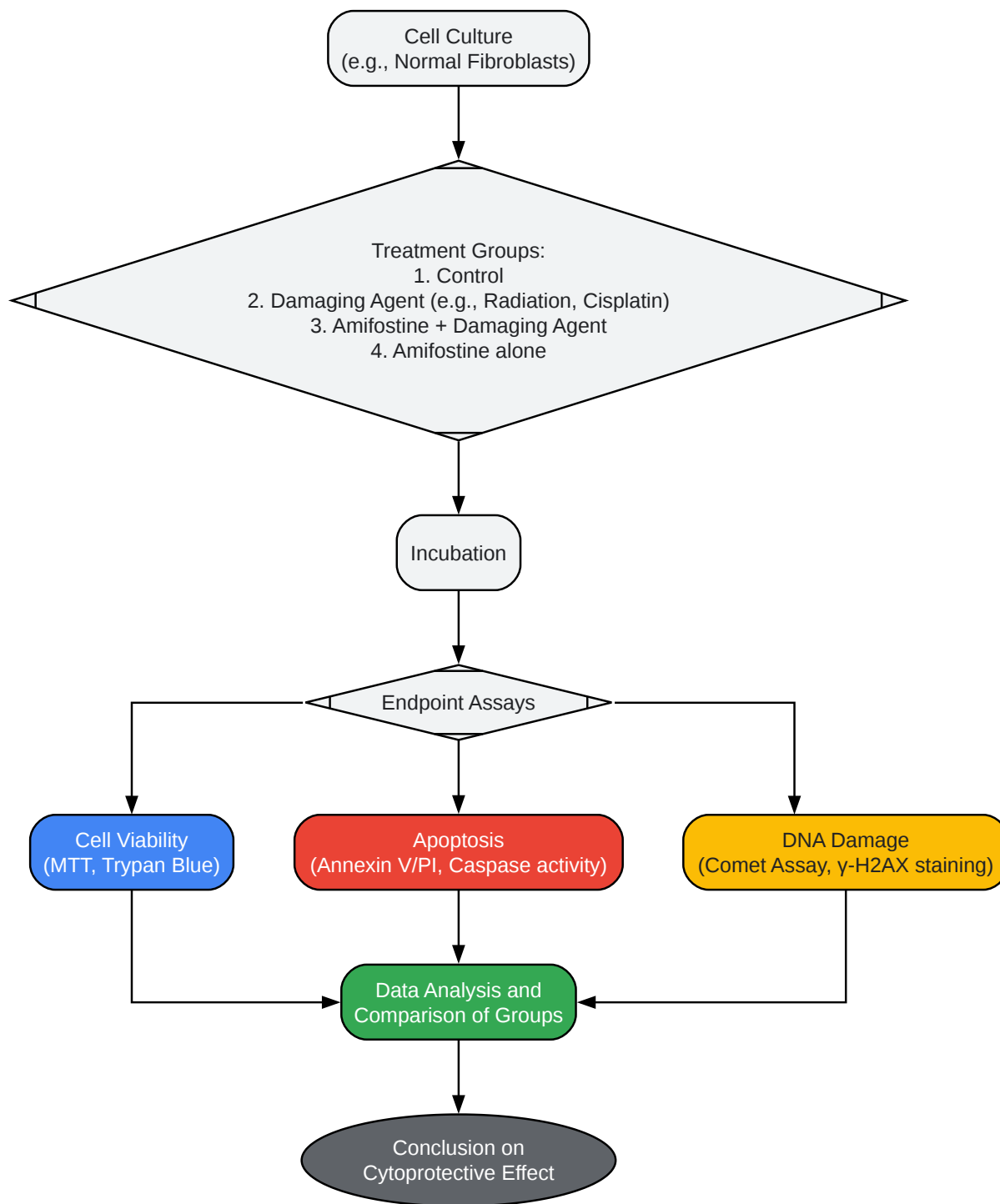
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Caption: Activation of the p53 signaling pathway by WR-1065.

HIF-1 α Signaling Pathway

Amifostine has been shown to induce intracellular hypoxia, which in turn leads to the stabilization and activation of the transcription factor HIF-1 α . [10][15] HIF-1 α upregulates the expression of genes involved in anaerobic metabolism and can also play a role in inhibiting apoptosis.[15] This switch to a glycolytic metabolic state and the anti-apoptotic effects contribute to the protection of normal tissues from radiation and chemotherapy-induced damage.





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